molecular formula C22H28N2O3 B3576254 1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE

1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE

Cat. No.: B3576254
M. Wt: 368.5 g/mol
InChI Key: RSVWETMPBYEAPS-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 3,5-dimethoxybenzoyl group and a 4-ethylphenylmethyl group attached to a piperazine ring

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-17-5-7-18(8-6-17)16-23-9-11-24(12-10-23)22(25)19-13-20(26-2)15-21(14-19)27-3/h5-8,13-15H,4,9-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVWETMPBYEAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of 3,5-Dimethoxybenzoyl Chloride: This is achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The 3,5-dimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3,5-dimethoxybenzoyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(3,5-dimethoxybenzoyl)piperazine with 4-ethylbenzyl chloride in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoyl or phenyl rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in cellular signaling and metabolic processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE: Similar structure but with a different substitution pattern on the benzoyl group.

    1-(3,5-DIMETHOXYBENZOYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE: Similar structure but with a different substitution pattern on the phenyl group.

Uniqueness

1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
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1-(3,5-DIMETHOXYBENZOYL)-4-[(4-ETHYLPHENYL)METHYL]PIPERAZINE

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